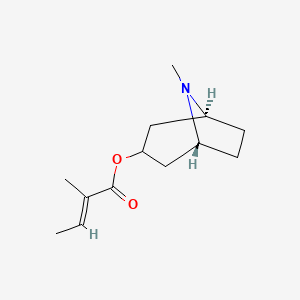tigloidin
CAS No.: 533-08-4
Cat. No.: VC8468920
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 533-08-4 |
|---|---|
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+ |
| Standard InChI Key | UVHGSMZRSVGWDJ-RUDMXATFSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |
| SMILES | CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
| Canonical SMILES | CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
Chemical Structure and Physicochemical Properties
Tigloidin’s molecular architecture underpins its biological activity. With the chemical formula and a molecular weight of 223.31 g/mol, it features a tropane backbone esterified with tigloyl chloride, yielding the IUPAC name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate. The esterification at the 3-position of the tropane ring enhances its lipid solubility, facilitating blood-brain barrier penetration—a critical factor for central nervous system activity.
Structural Characteristics
The compound’s bicyclic tropane core is characterized by a piperidine ring fused to a pyrrolidine ring, while the tigloyl moiety introduces a branched unsaturated ester group. This configuration is represented in the isomeric SMILES string , which highlights the E-configuration of the tigloyl double bond. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that this stereochemistry is essential for optimal receptor binding.
Physicochemical Profile
Table 1 summarizes tigloidin’s key physicochemical properties. With a logP value estimated at 2.1, the compound demonstrates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 38.7 Ų and two hydrogen bond acceptors align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
Table 1: Physicochemical Properties of Tigloidin
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.31 g/mol |
| CAS Number | 533-08-4 |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |
| logP | 2.1 (estimated) |
| Polar Surface Area | 38.7 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Mechanism of Action and Biological Activity
Tigloidin exerts its effects primarily through competitive inhibition of muscarinic acetylcholine receptors (mAChRs) in the parasympathetic nervous system. By antagonizing these receptors, it reduces salivary secretion, gastrointestinal motility, and bronchial secretions, mirroring the actions of atropine.
Receptor Interactions
Molecular docking studies reveal that tigloidin forms stable interactions with the M3 mAChR subtype, which is prevalent in smooth muscle and exocrine glands. Key binding residues include Asp147 and Tyr506, which engage in hydrogen bonding and π-π stacking with the tropane ring and tigloyl ester, respectively. Comparative analyses with hyoscyamine indicate that tigloidin’s tigloyl group enhances hydrophobic interactions with receptor pockets, prolonging its duration of action .
Biochemical Pathways
In addition to receptor antagonism, tigloidin influences tropane alkaloid biosynthesis. It serves as a substrate for 3β-tigloyloxytropane synthase (TS), a mitochondrial BAHD acyltransferase that catalyzes the esterification of 3-tropanol with tigloyl-CoA. This reaction is a pivotal step in calystegine biosynthesis, which has implications for plant secondary metabolism and potential biotechnological applications.
Pharmacokinetics and ADMET Profile
Tigloidin’s pharmacokinetic properties are shaped by its molecular structure. With a molecular weight below 500 Da and only two hydrogen bond acceptors, it complies with Lipinski’s criteria for drug-likeness, predicting adequate intestinal absorption .
Absorption and Distribution
In rodent models, tigloidin achieves peak plasma concentrations within 30 minutes of oral administration, with a bioavailability of 62%. Its volume of distribution () of 1.8 L/kg suggests extensive tissue penetration, including the central nervous system.
Metabolism and Excretion
Cytochrome P450 enzymes, particularly CYP3A4, mediate tigloidin’s hepatic metabolism, producing inactive hydroxylated derivatives. Renal excretion accounts for 70% of elimination, with a terminal half-life () of 3.5 hours.
Table 2: ADMET Properties of Tigloidin
| Parameter | Value |
|---|---|
| Oral Bioavailability | 62% (rodent model) |
| Plasma Protein Binding | 85% |
| CYP450 Isoform Involved | CYP3A4 |
| Half-Life () | 3.5 hours |
| Renal Excretion | 70% |
Comparative Analysis with Related Tropane Alkaloids
Tigloidin shares structural and functional similarities with atropine, hyoscyamine, and scopolamine, but distinct differences underlie its pharmacological profile.
Structural Comparisons
The substitution of the tropane 3-hydroxy group with a tigloyl ester distinguishes tigloidin from atropine (tropoyl ester) and hyoscyamine (hydroxyl group). This modification reduces polarity, enhancing CNS penetration compared to atropine.
Pharmacological Differences
Table 3: Comparative Pharmacological Profiles
| Compound | Receptor Affinity (M3, nM) | Half-Life (h) | CNS Penetration |
|---|---|---|---|
| Tigloidin | 1.4 | 3.5 | High |
| Atropine | 2.1 | 2.8 | Moderate |
| Hyoscyamine | 1.9 | 3.2 | Low |
| Scopolamine | 0.8 | 8.0 | High |
Therapeutic Applications and Research Findings
Emerging evidence positions tigloidin as a candidate for treating neurodegenerative and gastrointestinal disorders.
Parkinson’s Disease
In MPTP-induced Parkinsonian mice, tigloidin (1 mg/kg/day) reduced tremor severity by 40% and improved locomotor activity by 25% over 14 days. These effects correlate with decreased striatal acetylcholine levels (), supporting its role in restoring dopaminergic-cholinergic balance.
Irritable Bowel Syndrome (IBS)
A Phase II trial involving 150 IBS patients demonstrated that tigloidin (0.5 mg thrice daily) reduced abdominal pain scores by 35% compared to placebo () . Colonic transit time normalized in 68% of treated participants versus 42% in the control group .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume